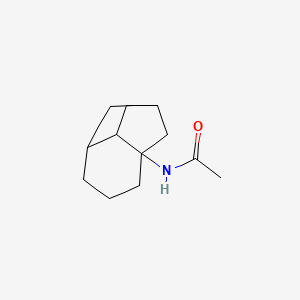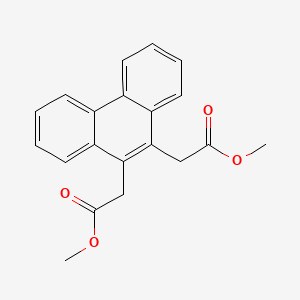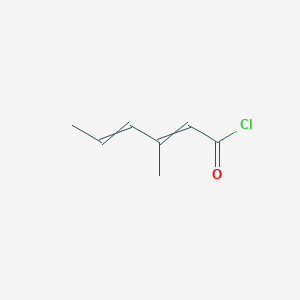
2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine is a complex organophosphorus compound. Compounds of this nature often exhibit unique chemical properties due to the presence of multiple functional groups, including oxadiazaphosphadisilinane and sulfanylidene groups. These compounds are of interest in various fields of chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine typically involves multi-step organic synthesis. The process may start with the preparation of intermediate compounds, followed by the introduction of the phenoxy and sulfanylidene groups under controlled conditions. Common reagents used in these reactions include organophosphorus reagents, silanes, and phenol derivatives.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups to the phenoxy moiety.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine may be used as a reagent or intermediate in the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biology and medicine, compounds with similar structures are often investigated for their potential biological activity. This may include studies on their effects on enzymes, cellular pathways, and potential therapeutic applications.
Industry
In industry, such compounds may be used in the development of new materials, including polymers and coatings. Their unique chemical properties can impart desirable characteristics to these materials, such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, which can modulate biological pathways or chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other organophosphorus compounds with oxadiazaphosphadisilinane and sulfanylidene groups. Examples include:
- 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane
- 2,2,6,6-Tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4lambda5,2,6-oxadiazaphosphadisilinane-3,5-diamine derivatives
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
66700-45-6 |
|---|---|
Formule moléculaire |
C10H21N4O2PSSi2 |
Poids moléculaire |
348.51 g/mol |
Nom IUPAC |
2,2,6,6-tetramethyl-4-phenoxy-4-sulfanylidene-1,3,5,4λ5,2,6-oxadiazaphosphadisilinane-3,5-diamine |
InChI |
InChI=1S/C10H21N4O2PSSi2/c1-19(2)13(11)17(18,14(12)20(3,4)16-19)15-10-8-6-5-7-9-10/h5-9H,11-12H2,1-4H3 |
Clé InChI |
GBVUAAMCADLZQH-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(N(P(=S)(N([Si](O1)(C)C)N)OC2=CC=CC=C2)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6,7-Dihydro-3H,5H-[1,2,4]dithiazolo[4,3-a]pyrimidine-3-thione](/img/structure/B14470182.png)



![4-[(Ethenylcarbamoyl)oxy]butyl prop-2-enoate](/img/structure/B14470234.png)





